molecular formula C26H25N3O2 B2547414 1-(4-methylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 847182-83-6

1-(4-methylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2547414
CAS No.: 847182-83-6
M. Wt: 411.505
InChI Key: KAMSBPUBCMXCPE-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a benzodiazole moiety, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multiple steps:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Phenoxyethyl Group: This step involves the alkylation of the benzodiazole with 2-phenoxyethyl bromide under basic conditions.

    Formation of the Pyrrolidinone Core: The final step involves the condensation of the intermediate with 4-methylphenylacetic acid followed by cyclization to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The phenoxyethyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with varied functional groups.

Scientific Research Applications

1-(4-methylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-thione: Similar structure but with a thione group instead of a ketone.

    1-(4-methylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

1-(4-methylphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-19-11-13-21(14-12-19)29-18-20(17-25(29)30)26-27-23-9-5-6-10-24(23)28(26)15-16-31-22-7-3-2-4-8-22/h2-14,20H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMSBPUBCMXCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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